molecular formula C30H27BrN4O2 B4535156 4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

Cat. No.: B4535156
M. Wt: 555.5 g/mol
InChI Key: PGUTVKMPBAATDO-OOAXWGSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a bromine atom attached to a benzamide structure, which is further connected to a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction employs palladium catalysts and organoboron reagents to form carbon-carbon bonds, facilitating the assembly of the compound’s complex structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions due to its unique structure.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s properties make it suitable for use in materials science and the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-Cbz-piperidine
  • Benzyl 4-bromopiperidine-1-carboxylate

Uniqueness

Compared to similar compounds, 4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN4O2/c31-25-16-14-23(15-17-25)29(36)32-27(30(37)34-18-8-3-9-19-34)20-24-21-35(26-12-6-2-7-13-26)33-28(24)22-10-4-1-5-11-22/h1-2,4-7,10-17,20-21H,3,8-9,18-19H2,(H,32,36)/b27-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUTVKMPBAATDO-OOAXWGSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/NC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
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4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
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4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
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4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
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4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
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4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

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